2'-O-Moe-U

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

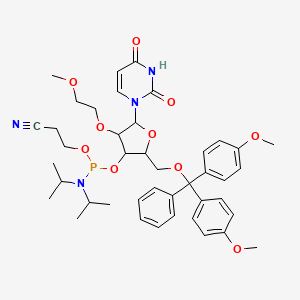

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOKLUONKGURQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53N4O10P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-methoxyethyl Uridine

Introduction

2'-O-methoxyethyl uridine (2'-O-MOE-U) is a chemically modified nucleoside, a synthetic derivative of uridine. It plays a pivotal role in the development of second-generation antisense oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression. The modification at the 2' position of the ribose sugar with a methoxyethyl group confers superior properties to oligonucleotides, including enhanced stability against nuclease degradation, increased binding affinity to target RNA, and favorable pharmacokinetic profiles. These characteristics have made 2'-O-MOE a cornerstone modification in the design of RNA-targeted therapeutics for a variety of diseases. This guide provides a comprehensive technical overview of 2'-O-methoxyethyl uridine for researchers, scientists, and professionals in drug development.

Core Properties of 2'-O-methoxyethyl Uridine

The fundamental chemical and physical properties of 2'-O-methoxyethyl uridine are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₈N₂O₇ | [1][2] |

| Molecular Weight | 302.28 g/mol | [1][2] |

| CAS Number | 223777-15-9 | [1] |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | |

| Appearance | White to faint yellow powder/solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| XLogP3 | -1.6 |

Synthesis of 2'-O-methoxyethyl Uridine

The synthesis of 2'-O-methoxyethyl uridine can be achieved through various methods. A common approach involves the ring-opening of a 2,2'-anhydro-uridine intermediate. The following is a generalized experimental protocol based on published literature.

Experimental Protocol: Synthesis of 2'-O-(2-Methoxyethyl)-l-uridine

Materials:

-

Anhydro-l-uridine

-

Aluminum powder

-

2-methoxyethanol

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (1 mL) is stirred at reflux for 2 hours.

-

The mixture is cooled to room temperature.

-

Anhydro-l-uridine (0.22 mmol) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained for 48 hours.

-

After 48 hours, the mixture is cooled to room temperature.

-

The cooled mixture is crushed and co-evaporated with methanol three times to remove residual solvents.

-

The crude product is purified by column chromatography on silica gel using a mobile phase of 5% methanol in dichloromethane.

-

Fractions containing the desired product are collected and the solvent is evaporated to yield 2'-O-(2-Methoxyethyl)-l-uridine. A typical yield is around 55%.

Application in Antisense Oligonucleotides

The primary application of 2'-O-methoxyethyl uridine is its incorporation into synthetic oligonucleotides for antisense therapy. These second-generation ASOs offer significant advantages over their unmodified counterparts.

Mechanism of Action of Antisense Oligonucleotides

ASOs are short, single-stranded nucleic acid analogs that bind to a specific messenger RNA (mRNA) sequence via Watson-Crick base pairing. This binding can modulate the function of the target mRNA through several mechanisms.

-

RNase H-mediated degradation: ASOs with a DNA-like central region (a "gapmer" design) can form a DNA-RNA heteroduplex with the target mRNA. This structure is recognized by the enzyme RNase H, which then cleaves and degrades the mRNA, leading to a reduction in the expression of the encoded protein.

-

Steric hindrance: ASOs can physically block the binding of cellular machinery, such as ribosomes or splicing factors, to the mRNA. This can inhibit translation initiation or modulate pre-mRNA splicing to alter the final protein product.

The inclusion of 2'-O-MOE modifications in the "wings" of a gapmer ASO enhances its properties without interfering with the RNase H mechanism in the central gap.

Impact of 2'-O-MOE Modification on Oligonucleotide Properties

The 2'-O-methoxyethyl modification significantly improves the therapeutic potential of oligonucleotides.

| Property | Effect of 2'-O-MOE Modification | Reference |

| Nuclease Resistance | Significantly increased resistance to degradation by endo- and exonucleases, leading to a longer half-life in vivo. | |

| Binding Affinity (Tm) | Increases the melting temperature (Tm) of the oligonucleotide-RNA duplex by approximately 0.9 to 1.6°C per modification, indicating stronger binding. | |

| Specificity | Enhanced specificity for the target mRNA sequence, with a greater loss of affinity in the presence of mismatches compared to unmodified oligonucleotides. | |

| Toxicity | Generally well-tolerated in clinical trials, with no evidence of class-wide clinically significant effects on renal function or platelet counts at therapeutic doses. |

Experimental Evaluation of 2'-O-MOE Modified Oligonucleotides

Nuclease Resistance Assay

A common method to evaluate the stability of modified oligonucleotides is to incubate them in serum and measure the amount of intact oligonucleotide over time.

Experimental Protocol: Serum Stability Assay

-

Incubation: The 2'-O-MOE modified oligonucleotide is incubated in human or fetal bovine serum at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quenching: The reaction is stopped at each time point, often by adding a solution to denature the nucleases.

-

Analysis: The amount of full-length, intact oligonucleotide remaining is quantified using methods such as gel electrophoresis (polyacrylamide gel electrophoresis - PAGE) or liquid chromatography-mass spectrometry (LC-MS).

-

Quantification: The intensity of the band or peak corresponding to the full-length oligonucleotide is measured and plotted against time to determine its half-life.

Thermal Melting (Tm) Analysis

The thermal stability of the duplex formed between a modified oligonucleotide and its complementary RNA target is a measure of its binding affinity.

Experimental Protocol: UV Melting Curve Analysis

-

Sample Preparation: The 2'-O-MOE modified oligonucleotide and its complementary RNA strand are dissolved in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0) to a final concentration of, for example, 2 µM each.

-

Denaturation and Annealing: The solution is heated to a high temperature (e.g., 85-95°C) for several minutes to ensure complete dissociation of any pre-existing duplexes. The solution is then slowly cooled to a lower temperature (e.g., 15-25°C) to allow for the formation of the duplex.

-

UV Absorbance Measurement: The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased at a constant rate (e.g., 1°C/minute).

-

Data Analysis: As the temperature increases, the duplex will "melt" into single strands, causing an increase in UV absorbance (hyperchromic effect). The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated, which corresponds to the midpoint of the transition in the absorbance versus temperature curve.

Clinical Significance

The enhanced properties conferred by the 2'-O-methoxyethyl modification have translated into successful clinical applications. ASOs containing 2'-O-MOE modifications have been approved for the treatment of various diseases. Extensive analysis of clinical trial data from thousands of patients has shown that 2'-O-MOE modified ASOs are generally well-tolerated. For instance, a large integrated safety database analysis of 16 different 2'-O-MOE ASOs in over 2,600 subjects showed no generic class effect on platelet numbers.

Conclusion

2'-O-methoxyethyl uridine is a critical building block in the field of oligonucleotide therapeutics. Its incorporation into antisense oligonucleotides provides a powerful combination of high binding affinity, exceptional nuclease resistance, and a well-established safety profile. These attributes have enabled the development of a new generation of RNA-targeted drugs with significant therapeutic impact. For researchers and drug developers, a thorough understanding of the synthesis, properties, and experimental evaluation of 2'-O-MOE modified oligonucleotides is essential for the continued advancement of this promising therapeutic modality.

References

2'-O-Methoxyethyl-Uridine (2'-O-Moe-U): A Deep Dive into its Chemical Structure and Properties for Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U), a crucial modification in the development of oligonucleotide therapeutics. We will delve into its chemical structure, explore its physicochemical properties, and discuss its pivotal role in enhancing the efficacy and safety of antisense oligonucleotides.

Chemical Structure and Identification

2'-O-Methoxyethyl-Uridine is a chemically modified nucleoside, an analogue of uridine. The key modification is the presence of a methoxyethyl group attached to the 2' position of the ribose sugar ring.[1][2] This structural alteration is fundamental to the unique properties it imparts to oligonucleotides.

The definitive chemical identifiers for this compound are presented below:

| Identifier | Value |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione[3] |

| Molecular Formula | C12H18N2O7[4] |

| SMILES | COCCO[C@@H]1--INVALID-LINK--NC2=O)CO">C@@HO[3] |

Physicochemical and Pharmacological Properties

The introduction of the 2'-O-methoxyethyl group significantly alters the properties of the uridine nucleoside and, by extension, the oligonucleotides that incorporate it. These modifications are central to its success in therapeutic applications.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 302.28 g/mol | |

| Monoisotopic Mass | 302.11140092 Da | |

| Melting Point (for 2'-O-Moe-5-methyluridine) | 115.5-116.5 °C | |

| pKa (Predicted) | 9.55 ± 0.10 | |

| XLogP3-AA (Predicted) | -1.6 |

Key Pharmacological Properties

The 2'-O-Moe modification is a cornerstone of second-generation antisense oligonucleotide (ASO) technology, offering a range of advantages over earlier modifications like phosphorothioates.

-

Enhanced Nuclease Resistance: The bulky 2'-O-methoxyethyl group provides steric hindrance, protecting the phosphodiester backbone of the oligonucleotide from degradation by cellular nucleases. This leads to a longer half-life in biological systems.

-

Increased Binding Affinity: Oligonucleotides containing this compound exhibit a higher affinity for their complementary RNA targets. The modification pre-organizes the sugar pucker into an A-form helix, which is favorable for RNA binding.

-

Reduced Nonspecific Protein Binding and Toxicity: Compared to first-generation phosphorothioate ASOs, 2'-O-Moe modified oligonucleotides show reduced nonspecific binding to proteins, which contributes to a more favorable toxicity profile.

-

Favorable Pharmacokinetic Properties: The chemical modifications contribute to improved stability, tissue distribution, and cellular uptake of the antisense drugs.

Role in Antisense Technology: The "Gapmer" Design

A prominent application of this compound is in the design of "gapmer" antisense oligonucleotides. These are hybrid oligonucleotides that strategically combine different chemical modifications to achieve a specific mechanism of action.

A typical gapmer consists of a central "gap" of deoxynucleotides, which is flanked by "wings" of 2'-O-Moe modified ribonucleotides. This design allows for the recruitment of RNase H, an enzyme that recognizes DNA/RNA heteroduplexes and cleaves the target RNA strand, leading to gene silencing. The 2'-O-Moe "wings" provide nuclease resistance and enhance the binding affinity of the ASO to the target mRNA.

Experimental Protocols: Synthesis of 2'-O-Moe-Uridine

The synthesis of this compound can be achieved through various chemical routes. A common approach involves the modification of uridine. While multiple specific protocols exist, a generalizable synthetic scheme is outlined below, adapted from literature descriptions.

Scheme: Synthesis from Uridine

-

Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of uridine are typically protected using suitable protecting groups (e.g., silyl ethers) to ensure regioselective modification at the 2' position.

-

Anhydro Intermediate Formation: The protected uridine is often converted to a 2,2'-anhydrouridine intermediate. This is a key step to activate the 2' position for nucleophilic attack. For example, treatment with diphenyl carbonate can yield the anhydro intermediate.

-

Alkylation of the 2'-Oxygen: The anhydro ring is then opened by a nucleophilic attack using a 2-methoxyethoxide source. This is often achieved using an aluminum alkoxide reagent, such as aluminum 2-methoxyethoxide, in a suitable solvent under reflux.

-

Deprotection: Finally, the protecting groups on the 3' and 5' hydroxyls are removed to yield the final 2'-O-Methoxyethyl-Uridine product.

Note: The specific reagents, reaction conditions (temperature, time), and purification methods can vary and should be optimized based on the specific laboratory setup and desired scale.

Conclusion

2'-O-Methoxyethyl-Uridine is a critical building block in modern medicinal chemistry, particularly in the field of antisense therapeutics. Its unique chemical structure confers a combination of high nuclease resistance, strong target binding affinity, and a favorable safety profile, making it an invaluable component in the design of potent and durable gene-silencing drugs. The continued exploration and application of 2'-O-Moe and other second-generation modifications are expected to drive the development of new and improved nucleic acid-based therapies for a wide range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of 2'-MOE Modified Oligonucleotides

The advent of antisense oligonucleotides (ASOs) has marked a significant milestone in therapeutic innovation, offering a platform to target diseases at the genetic level. A critical advancement in this field was the development of second-generation ASOs, characterized by chemical modifications designed to enhance their drug-like properties. Among the most successful and widely used of these is the 2'-O-methoxyethyl (2'-MOE) modification. This guide provides a detailed examination of the mechanism of action, physicochemical properties, and experimental evaluation of 2'-MOE modified oligonucleotides.

The 2'-O-Methoxyethyl (2'-MOE) Modification: A Structural Overview

The 2'-MOE modification involves the replacement of the 2'-hydroxyl group on the ribose sugar of a nucleotide with an O-methoxyethyl group (-O-CH₂CH₂OCH₃)[1]. This chemical alteration is a cornerstone of second-generation ASO technology, conferring a suite of advantageous properties that overcome the limitations of first-generation phosphorothioate (PS) oligonucleotides[2][3]. The key attributes enhanced by the 2'-MOE modification include superior nuclease resistance, increased binding affinity for target RNA, and an improved safety profile[1][2].

The 2'-MOE group enhances the thermodynamic stability of the duplex formed between the ASO and its target RNA. It achieves this by promoting a C3'-endo sugar pucker conformation, which is structurally similar to that of RNA. This pre-organization of the sugar moiety leads to a more stable A-form helix upon hybridization, increasing the melting temperature (Tₘ) of the duplex.

Core Mechanisms of Action

2'-MOE modifications are versatile and are employed in ASOs that operate through two primary mechanisms: RNase H-dependent degradation and steric blocking. The design of the ASO dictates which mechanism will be active.

RNase H-Dependent Degradation: The "Gapmer" Design

The most common mechanism for 2'-MOE ASOs designed to reduce target gene expression is the recruitment of RNase H. RNase H is an endogenous enzyme that selectively cleaves the RNA strand of a DNA:RNA heteroduplex. However, ASOs composed entirely of 2'-MOE modified nucleotides do not support RNase H activity.

To resolve this, a "gapmer" design is employed. This chimeric structure consists of a central block, or "gap," of 8-10 phosphorothioate-modified DNA nucleotides, which is flanked on both the 5' and 3' ends by "wings" of 2'-MOE modified nucleotides.

The mechanism proceeds as follows:

-

The 2'-MOE wings provide high binding affinity and nuclease resistance, allowing the ASO to reach its target.

-

Upon hybridization of the ASO to the target mRNA, the central DNA gap forms a DNA:RNA duplex.

-

This duplex is recognized as a substrate by RNase H1, which is localized in the nucleus.

-

RNase H1 cleaves the mRNA strand, leading to its degradation by cellular exonucleases.

-

The intact ASO can then dissociate and bind to another target mRNA molecule, enabling catalytic degradation.

Figure 1. RNase H-dependent mechanism of action for a 2'-MOE gapmer ASO.

Steric-Blocking Mechanisms

When an ASO is fully modified with 2'-MOE nucleotides, it cannot recruit RNase H. Instead, it acts via a steric-blocking (or occupancy-only) mechanism. By binding to a specific site on a pre-mRNA or mRNA molecule, the ASO physically obstructs the binding or passage of cellular machinery. This can be used to achieve several outcomes:

-

Modulation of Splicing: ASOs can be designed to bind to splice sites or splicing enhancer/silencer sequences on a pre-mRNA. This blocks the spliceosome from accessing its target, altering the splicing pattern to either exclude a pathogenic exon or include a beneficial one. The approved drug Nusinersen, for Spinal Muscular Atrophy (SMA), is a fully 2'-MOE modified ASO that functions by correcting the splicing of the SMN2 pre-mRNA.

-

Inhibition of Translation: By binding to the 5' untranslated region (UTR) or near the start codon of an mRNA, a 2'-MOE ASO can prevent the assembly of the ribosomal complex, thereby inhibiting protein translation.

-

Modulation of Polyadenylation: ASOs can target polyadenylation signals in the 3' UTR to redirect polyadenylation to alternative sites, which can alter the stability and translational efficiency of the resulting mRNA transcript.

Figure 2. Steric-blocking mechanisms of fully 2'-MOE modified ASOs.

Quantitative Data Summary

The superior performance of 2'-MOE oligonucleotides is substantiated by quantitative improvements in several key biophysical and pharmacological parameters.

Table 1: Binding Affinity Enhancement

The 2'-MOE modification significantly increases the thermal stability of the ASO:RNA duplex compared to unmodified DNA or phosphorothioate DNA.

| Modification Type | ΔTₘ per Modification (°C) | Key Characteristics |

| Phosphorothioate (PS) DNA | Negative (Reduces Tₘ) | First-generation; improves nuclease resistance but lowers affinity. |

| 2'-O-Methyl (2'-OMe) | +0.9 to +1.6 (similar to 2'-MOE) | Second-generation; increases affinity and nuclease resistance. |

| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.7 | Second-generation; high affinity and excellent nuclease resistance . |

| 2'-Fluoro (2'-F) | ~+2.5 | Second-generation; offers a greater Tₘ increase per modification. |

Table 2: Nuclease Resistance and Pharmacokinetic Properties

2'-MOE modifications, especially when combined with a phosphorothioate backbone, dramatically increase the oligonucleotide's stability in biological fluids and tissues.

| Property | Phosphorothioate (PS) DNA | 2'-MOE Modified ASO (with PS backbone) |

| Nuclease Resistance | Moderate improvement over unmodified DNA. | Substantially increased resistance to both endo- and exonucleases. |

| Plasma Protein Binding | High | High; contributes to favorable pharmacokinetics. |

| Plasma Clearance | Dominated by broad distribution to tissues. | Similar to PS ODNs, with clearance dominated by tissue distribution. |

| Tissue Half-Life | Shorter | Longer tissue half-lives enable less frequent dosing. |

| Renal Excretion | Minimal | Minimal excretion of the parent drug (<1%-3%). |

| Metabolism | Metabolized by endo- and exonucleases. | Slowly metabolized by nucleases, primarily in the liver and kidneys. |

Key Experimental Protocols

Evaluating the efficacy and properties of 2'-MOE ASOs requires a set of standardized in vitro assays.

Protocol: Oligonucleotide Melting Temperature (Tₘ) Analysis

This protocol determines the thermal stability of the ASO:RNA duplex.

Materials:

-

Lyophilized 2'-MOE ASO and complementary target RNA oligonucleotide.

-

Annealing buffer (e.g., PBS or other buffer with a defined salt concentration, typically 50-100 mM Na⁺).

-

Nuclease-free water.

-

UV-Vis spectrophotometer with a temperature-controlled multi-cell holder (peltier).

Procedure:

-

Resuspend the ASO and target RNA oligos in nuclease-free water to create concentrated stock solutions (e.g., 100 µM).

-

Prepare the duplex solution by mixing equal molar amounts of the ASO and RNA stocks in the annealing buffer to a final concentration (e.g., 1 µM).

-

To anneal the duplex, heat the solution to 90-95°C for 5 minutes, then allow it to cool slowly to room temperature.

-

Place the cuvette containing the duplex solution and a buffer blank into the spectrophotometer.

-

Set the instrument to monitor absorbance at 260 nm while ramping the temperature up from a starting point (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5-1°C per minute).

-

Plot absorbance versus temperature. The resulting curve will be sigmoidal.

-

The Tₘ is the temperature at the midpoint of the transition, which can be calculated as the peak of the first derivative of the melting curve.

Figure 3. Experimental workflow for determining oligonucleotide melting temperature (Tₘ).

Protocol: In Vitro Nuclease Degradation Assay

This assay assesses the stability of the ASO in the presence of nucleases, typically from serum or tissue homogenates.

Materials:

-

2'-MOE ASO and an unmodified control oligonucleotide.

-

Nuclease source (e.g., Fetal Bovine Serum (FBS), human serum, or a specific nuclease like C31-nuclease).

-

Reaction buffer (e.g., PBS).

-

Nuclease-free water.

-

Loading dye (e.g., formamide-based).

-

Denaturing polyacrylamide gel (e.g., 12-20% with 7M Urea).

-

TBE running buffer.

-

Nucleic acid stain (e.g., SYBR Gold).

-

Gel imaging system.

Procedure:

-

Prepare reaction mixtures by combining the ASO (at a final concentration of ~1 µM) with the nuclease source (e.g., 10-50% serum in PBS).

-

Incubate the reactions at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately quench it by adding loading dye and placing it on ice or freezing it.

-

After the final time point, heat all samples at 65-95°C for 5-10 minutes to denature them.

-

Load the samples onto the denaturing polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Stain the gel with the nucleic acid stain and visualize it using a gel imaging system.

-

Analyze the results by observing the disappearance of the full-length oligonucleotide band over time. A more stable oligonucleotide will show a persistent band at later time points.

Protocol: In Vitro ASO Activity Assessment in Cell Culture

This protocol measures the ability of a 2'-MOE gapmer ASO to reduce the expression of a target gene in cultured cells.

Materials:

-

Relevant cell line expressing the target gene.

-

Cell culture medium and supplements.

-

2'-MOE ASO targeting the gene of interest and a non-targeting control ASO.

-

Method for ASO delivery (e.g., free uptake/"gymnotic" delivery, or a transfection reagent like Lipofectamine).

-

Reagents for RNA extraction.

-

Reagents for reverse transcription and quantitative PCR (RT-qPCR).

Procedure:

-

Cell Plating: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 50-70%).

-

ASO Treatment: Prepare a range of ASO concentrations in the cell culture medium. Remove the old medium from the cells and add the ASO-containing medium. For gymnotic delivery, concentrations are typically in the low micromolar range.

-

Incubation: Incubate the cells with the ASO for a predetermined period (e.g., 24-72 hours) to allow for uptake and target engagement.

-

Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit.

-

RT-qPCR:

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using primers specific for the target gene and a stable housekeeping gene (for normalization).

-

-

Data Analysis:

-

Calculate the change in target mRNA levels relative to the housekeeping gene using the ΔΔCt method.

-

Compare the mRNA levels in ASO-treated cells to those in untreated or control ASO-treated cells to determine the percentage of target reduction.

-

Plot the dose-response curve to determine the IC₅₀ (the concentration of ASO that causes 50% inhibition of target mRNA).

-

Conclusion

The 2'-MOE modification is a pivotal technology in the field of oligonucleotide therapeutics. It confers an optimal balance of high binding affinity, exceptional nuclease stability, and a favorable safety profile, which are essential for in vivo efficacy. Through versatile mechanisms of action, including RNase H-mediated degradation and steric blocking, 2'-MOE ASOs can be precisely designed to modulate the expression of disease-causing genes in a highly specific manner. The robust and well-characterized nature of this chemistry has led to the successful development of multiple approved drugs and a large pipeline of clinical candidates, solidifying the role of 2'-MOE oligonucleotides as a powerful therapeutic platform.

References

The Pivotal Role of 2'-O-Methoxyethyl Modification in Second-Generation Antisense Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation antisense oligonucleotides (ASOs) represent a significant advancement in the field of gene silencing therapeutics. A key innovation defining this generation is the incorporation of chemical modifications to the oligonucleotide structure, enhancing their drug-like properties. Among these, the 2'-O-methoxyethyl (2'-MOE) modification has emerged as a cornerstone of ASO design, leading to several approved therapies. This technical guide provides an in-depth exploration of the role of 2'-MOE in second-generation ASOs, detailing its impact on their mechanism of action, biophysical properties, and therapeutic potential. We present quantitative data, detailed experimental protocols, and visual representations of key pathways to offer a comprehensive resource for researchers and drug developers in the field.

The 2'-MOE Modification: Structure and Impact

The 2'-MOE modification consists of the addition of a methoxyethyl group to the 2' position of the ribose sugar moiety of the nucleotide.[1][2] This seemingly subtle alteration has profound effects on the performance of ASOs, addressing several limitations of first-generation phosphorothioate (PS) ASOs.

Enhanced Binding Affinity and Specificity

The 2'-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to the target mRNA.[2] This results in a significant increase in the thermal stability (Tm) of the ASO-mRNA duplex, with an reported increase of 0.9 to 1.6 °C per modification.[2] This enhanced binding affinity contributes to higher potency. Furthermore, 2'-MOE modifications have been shown to increase the specificity of ASOs, with a greater penalty in binding affinity for mismatched sequences compared to unmodified DNA oligonucleotides.[2]

Superior Nuclease Resistance

A critical challenge for therapeutic oligonucleotides is their rapid degradation by cellular nucleases. The 2'-MOE modification provides steric hindrance, protecting the phosphodiester backbone from nuclease attack. This leads to a dramatically increased half-life in biological fluids and tissues, a crucial factor for achieving sustained therapeutic effect.

Reduced Toxicity

Compared to earlier modifications, 2'-MOE ASOs generally exhibit a more favorable toxicity profile. While phosphorothioate linkages can lead to non-specific protein binding and associated toxicities, the addition of 2'-MOE modifications can mitigate these effects. Chronic toxicity studies in mice have shown that 2'-MOE ASOs have tolerability profiles suitable for long-term administration.

Mechanism of Action: RNase H-Mediated Degradation

A primary mechanism of action for many 2'-MOE ASOs is the recruitment of RNase H, a cellular enzyme that selectively cleaves the RNA strand of an RNA/DNA heteroduplex. To achieve this, 2'-MOE ASOs are typically designed as "gapmers."

The "Gapmer" Design

A gapmer ASO consists of a central "gap" of deoxynucleotides (typically 8-16 bases) flanked by "wings" of 2'-MOE modified nucleotides (typically 2-5 bases on each side). The 2'-MOE wings provide high binding affinity and nuclease stability, while the DNA gap is necessary for RNase H recognition and cleavage of the target mRNA.

The following diagram illustrates the RNase H-mediated degradation pathway initiated by a 2'-MOE gapmer ASO.

Caption: RNase H-mediated cleavage of target mRNA by a 2'-MOE gapmer ASO.

Cellular Uptake and Trafficking

For an ASO to be effective, it must cross the cell membrane and reach its target RNA in the cytoplasm or nucleus. 2'-MOE ASOs can be taken up by cells through a process called gymnosis (uptake without a transfection reagent), which is thought to be mediated by endocytosis.

The cellular uptake process is complex and involves binding to cell surface proteins, followed by internalization into endosomes. For the ASO to be active, it must escape the endosomal pathway and reach the cytosol or nucleus.

The following diagram outlines the general workflow for cellular uptake of 2'-MOE ASOs.

References

The Guardian of the Message: Unraveling the Nuclease Resistance of 2'-MOE Oligonucleotides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide-based therapeutics, the ability of a synthetic nucleic acid to withstand enzymatic degradation is paramount to its efficacy. Among the arsenal of chemical modifications developed to enhance oligonucleotide stability, the 2'-O-methoxyethyl (2'-MOE) modification has emerged as a cornerstone of modern antisense technology. This technical guide provides a comprehensive exploration of the nuclease resistance conferred by 2'-MOE modifications, offering insights into its mechanism, quantitative data on its stability, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways.

The Core of Stability: How 2'-MOE Modification Protects Oligonucleotides

The remarkable resistance of 2'-MOE modified oligonucleotides to nuclease-mediated degradation stems from a combination of steric hindrance and conformational rigidity. Nucleases, the cellular enzymes responsible for cleaving nucleic acids, require a specific three-dimensional conformation of the sugar-phosphate backbone to bind and exert their catalytic activity.

The 2'-MOE modification, a bulky methoxyethyl group attached to the 2' position of the ribose sugar, sterically obstructs the active site of nucleases. This "guardian" group effectively shields the phosphodiester backbone from enzymatic attack. Furthermore, the 2'-MOE modification locks the sugar pucker into an RNA-like C3'-endo conformation. This pre-organization of the sugar moiety enhances the binding affinity of the oligonucleotide to its target RNA and contributes to a more stable, less "DNA-like" helical structure that is a poor substrate for many DNA-degrading nucleases.

This enhanced stability is a key attribute that has propelled 2'-MOE modified oligonucleotides, particularly antisense oligonucleotides (ASOs), to the forefront of therapeutic development, with several approved drugs and many more in clinical trials.[1][2]

Quantifying the Shield: Nuclease Resistance in Numbers

The superior stability of 2'-MOE oligonucleotides has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of the nuclease resistance of 2'-MOE modified oligonucleotides against other common modifications.

Table 1: In Vitro Stability of Modified Oligonucleotides in Serum

| Oligonucleotide Modification | Half-life (t½) in Serum | Reference |

| Unmodified DNA | < 1 hour | [3] |

| Phosphorothioate (PS) | Several hours | [4] |

| 2'-O-Methyl (2'-OMe) | Several hours to >24 hours | [3] |

| 2'-O-Methoxyethyl (2'-MOE) | > 48 hours | |

| Locked Nucleic Acid (LNA) | > 48 hours | |

| Constrained Ethyl (cEt) | > 48 hours |

Table 2: In Vivo Tissue Half-life of Antisense Oligonucleotides in Mice

| ASO Chemistry | Tissue | Half-life (t½) | Reference |

| 2'-MOE | Liver | ~1 week | |

| 2'-MOE | Kidney | ~160 hours | |

| 2'-MOE | Lung | ~160 hours | |

| LNA | Liver | ~1 week | |

| cEt | Liver | ~1 week |

Table 3: Pharmacokinetic Properties of a 2'-MOE ASO (Volanesorsen) in Humans

| Parameter | Value | Reference |

| Plasma Protein Binding | >94% | |

| Apparent Terminal Elimination Half-life | 2-4 weeks |

Experimental Corner: Protocols for Assessing Nuclease Resistance

The evaluation of nuclease resistance is a critical step in the preclinical development of oligonucleotide therapeutics. Below are detailed methodologies for key experiments.

Serum Stability Assay

This in vitro assay assesses the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

-

Modified oligonucleotide of interest

-

Fetal Bovine Serum (FBS) or human serum

-

Nuclease-free water

-

Phosphate-buffered saline (PBS)

-

Loading buffer (e.g., formamide-based)

-

Polyacrylamide gel (denaturing, e.g., 15-20%)

-

TBE buffer (Tris-borate-EDTA)

-

Nucleic acid stain (e.g., SYBR Gold or similar)

-

Gel imaging system

Procedure:

-

Oligonucleotide Preparation: Prepare a stock solution of the 2'-MOE oligonucleotide in nuclease-free water to a final concentration of 20 µM.

-

Incubation: In a sterile microcentrifuge tube, mix the oligonucleotide solution with an equal volume of serum (e.g., 10 µL of 20 µM oligo + 10 µL of 100% serum for a final concentration of 10 µM in 50% serum).

-

Time Course: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot of the reaction and immediately freeze it on dry ice or in liquid nitrogen to stop the degradation process. Store samples at -80°C until analysis.

-

Sample Preparation for Electrophoresis: Thaw the samples on ice. Add an equal volume of a denaturing loading buffer to each sample. Heat the samples at 95°C for 5 minutes to denature the oligonucleotides and any associated proteins.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage until the desired separation is achieved.

-

Visualization and Quantification: Stain the gel with a suitable nucleic acid stain. Visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified using densitometry software. The percentage of intact oligonucleotide remaining is plotted against time to determine the half-life.

In Vivo Stability Assessment in Rodents

This protocol outlines the general steps for evaluating the stability and tissue distribution of 2'-MOE oligonucleotides in a mouse model.

Materials:

-

2'-MOE oligonucleotide formulated in sterile, nuclease-free PBS

-

Laboratory mice (e.g., C57BL/6)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for dissection

-

Tissue homogenization buffer (e.g., TRIzol or similar)

-

Homogenizer

-

Reagents for oligonucleotide extraction (e.g., phenol-chloroform)

-

Analytical method for quantification (e.g., Capillary Gel Electrophoresis, LC-MS)

Procedure:

-

Administration: Administer the 2'-MOE oligonucleotide to the mice via a relevant route, such as subcutaneous (s.c.) or intravenous (i.v.) injection. A typical dose might range from 1 to 50 mg/kg.

-

Time Points: At predetermined time points post-administration (e.g., 1, 4, 24, 48, 96 hours, and several days or weeks), euthanize a cohort of mice according to approved animal welfare protocols.

-

Tissue Harvesting: Immediately following euthanasia, perfuse the animals with saline to remove blood from the tissues. Carefully dissect and collect tissues of interest (e.g., liver, kidney, spleen, heart, lung). Rinse the tissues in cold PBS, blot dry, and either process immediately or snap-freeze in liquid nitrogen and store at -80°C.

-

Oligonucleotide Extraction: Homogenize the weighed tissue samples in a suitable lysis/homogenization buffer. Perform an oligonucleotide extraction procedure, often involving a combination of organic extraction (phenol-chloroform) and solid-phase extraction to isolate the nucleic acids.

-

Quantification: Analyze the extracted samples using a sensitive and specific analytical method such as Capillary Gel Electrophoresis (CGE) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of full-length oligonucleotide and any degradation products.

-

Data Analysis: Calculate the concentration of the intact oligonucleotide in each tissue at each time point. These data can be used to determine the tissue distribution and elimination half-life of the 2'-MOE oligonucleotide.

Capillary Gel Electrophoresis (CGE) for Oligonucleotide Analysis

CGE is a high-resolution technique for the separation and quantification of oligonucleotides and their metabolites.

Materials:

-

Capillary electrophoresis system

-

Fused-silica capillary

-

Sieving polymer (gel) matrix

-

Running buffer (e.g., Tris-borate with urea for denaturation)

-

Extracted oligonucleotide samples

-

Oligonucleotide size standards

Procedure:

-

Capillary and System Preparation: Prepare the CE system and condition the capillary according to the manufacturer's instructions. Fill the capillary with the sieving polymer.

-

Sample Preparation: Dilute the extracted oligonucleotide samples in nuclease-free water or an appropriate buffer to a concentration suitable for the detector.

-

Injection: Inject the sample into the capillary using electrokinetic injection.

-

Separation: Apply a high voltage across the capillary to separate the oligonucleotides based on their size. The negatively charged oligonucleotides will migrate towards the anode.

-

Detection: Detect the separated oligonucleotides as they pass through the detector window, typically using UV absorbance at 260 nm.

-

Data Analysis: The output is an electropherogram showing peaks corresponding to the full-length oligonucleotide and any shorter degradation products. Integrate the peak areas to quantify the relative amounts of each species.

Visualizing the Context: Pathways and Workflows

The utility of 2'-MOE ASOs lies in their ability to engage with and modulate specific cellular pathways. Below are Graphviz diagrams illustrating a key signaling pathway targeted by 2'-MOE ASOs and a typical experimental workflow.

Conclusion

The 2'-O-methoxyethyl modification represents a pivotal advancement in oligonucleotide chemistry, endowing these therapeutic molecules with the essential property of nuclease resistance. This enhanced stability, coupled with favorable binding affinity and pharmacokinetic profiles, has solidified the role of 2'-MOE oligonucleotides as a robust platform for the development of antisense therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to understand, evaluate, and harness the power of 2'-MOE technology in their pursuit of novel therapeutics. As our understanding of oligonucleotide chemistry and biology continues to evolve, the principles of nuclease resistance established by modifications like 2'-MOE will undoubtedly remain a critical foundation for the next generation of genetic medicines.

References

- 1. 2'-O-(2-Methoxy)ethyl-modified anti-intercellular adhesion molecule 1 (ICAM-1) oligonucleotides selectively increase the ICAM-1 mRNA level and inhibit formation of the ICAM-1 translation initiation complex in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-O-Methoxyethyl-Uridine Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of oligonucleotide therapeutics has marked a significant milestone in modern medicine, offering novel approaches to treat a wide array of diseases by modulating gene expression. Central to the success of these therapies is the chemical modification of oligonucleotides to enhance their drug-like properties. Among the most impactful of these modifications is the 2'-O-methoxyethyl (2'-O-MOE) substitution, particularly on uridine nucleosides. This technical guide provides a comprehensive overview of 2'-O-MOE-U phosphoramidite chemistry, from its fundamental principles to its practical application in the synthesis of therapeutic oligonucleotides.

Core Principles of 2'-O-MOE Modification

The 2'-O-methoxyethyl modification is a second-generation chemical alteration applied to the ribose sugar of a nucleotide. It involves the replacement of the 2'-hydroxyl group with a methoxyethyl group. This seemingly subtle change imparts a range of highly desirable properties to oligonucleotides, making them more suitable for therapeutic applications.

The primary advantages of incorporating 2'-O-MOE modifications include:

-

Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This significantly increases the in vivo half-life of the oligonucleotide, allowing for more sustained therapeutic effects.

-

Increased Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for binding to complementary RNA strands. This results in a more stable duplex formation, enhancing the potency of the oligonucleotide.

-

Reduced Toxicity: Compared to earlier modifications like phosphorothioates, 2'-O-MOE modifications have been shown to have a better safety profile, with a lower propensity for non-specific protein binding and reduced pro-inflammatory effects.

These properties have made 2'-O-MOE a cornerstone of antisense oligonucleotide (ASO) design, particularly in "gapmer" constructs. In a gapmer ASO, a central "gap" of unmodified DNA nucleotides, which is a substrate for RNase H, is flanked by "wings" of 2'-O-MOE modified nucleotides that provide nuclease resistance and high binding affinity.

Synthesis of this compound Phosphoramidite

The journey to incorporating a this compound nucleotide into an oligonucleotide begins with the synthesis of its phosphoramidite derivative. This multi-step process involves the initial synthesis of 2'-O-methoxyethyluridine followed by its conversion to the reactive phosphoramidite monomer required for automated solid-phase synthesis.

Synthesis of 2'-O-Methoxyethyluridine

A common route for the synthesis of 2'-O-methoxyethyl pyrimidines starts from a commercially available O-2,2'-anhydrouridine derivative. The key step is the ring-opening of the anhydro-uridine with a 2-methoxyethanol derivative.

Experimental Protocol: Synthesis of 2'-O-Methoxyethyl-5-methyluridine

This protocol is adapted from a kilo-scale synthesis process and may be scaled down for laboratory use.

-

Ring Opening: O-2,2'-anhydro-5-methyluridine is reacted with tris-(2-methoxyethyl)borate. The reaction conditions are carefully controlled to achieve efficient ring opening and formation of 2'-O-(2-methoxyethyl)-5-methyluridine.

-

Purification: The product is purified using a continuous extraction method to yield 2'-O-(2-methoxyethyl)-5-methyluridine.

-

Dimethoxytritylation: The 5'-hydroxyl group of the resulting nucleoside is protected with a dimethoxytrityl (DMT) group. The use of 2,6-lutidine as a base improves the yield and the ratio of 5' to 3' protected product.

-

Further Modifications (if necessary): For the synthesis of other pyrimidine analogs like 5-methylcytidine, the uridine derivative can be converted.

-

Final Protection: The exocyclic amine of cytidine, if present, is protected with a benzoyl group.

Phosphitylation of 2'-O-Methoxyethyluridine

The final step in preparing the monomer for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group of the protected 2'-O-methoxyethyluridine. This converts the nucleoside into a reactive phosphoramidite.

Experimental Protocol: Phosphitylation of 5'-O-DMT-2'-O-methoxyethyluridine

This is a general protocol for phosphitylation and may require optimization for specific substrates.

-

Starting Material: 5'-O-DMT-2'-O-methoxyethyluridine (dried and rendered anhydrous).

-

Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

-

Activator/Base: A mild base such as N,N-diisopropylethylamine (DIPEA) or a catalyst like 1H-tetrazole or 4,5-dicyanoimidazole (DCI) is used.

-

Solvent: Anhydrous dichloromethane or acetonitrile.

Procedure:

-

The protected nucleoside is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon).

-

The activator/base is added to the solution.

-

The phosphitylating agent is added dropwise at room temperature.

-

The reaction is stirred for a period of 1 to 4 hours, and its progress is monitored by TLC or HPLC.

-

Upon completion, the reaction is quenched, and the product is purified by silica gel chromatography to yield the this compound phosphoramidite.

Automated Solid-Phase Synthesis of 2'-O-MOE Modified Oligonucleotides

The incorporation of this compound phosphoramidite into an oligonucleotide chain is achieved through automated solid-phase synthesis. This process involves a cyclical addition of nucleotide monomers to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG).

The Synthesis Cycle

The synthesis proceeds in the 3' to 5' direction and consists of four main steps that are repeated for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The this compound phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an activator like 1H-tetrazole or DCI. The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of THF, pyridine, and water.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

Caption: Automated solid-phase synthesis cycle for oligonucleotide production.

Reagents for Automated Oligonucleotide Synthesis

| Reagent Class | Specific Reagent | Purpose | Typical Concentration |

| Deblocking Agent | Trichloroacetic Acid (TCA) in Dichloromethane | Removes the 5'-DMT protecting group | 3% (v/v) |

| Phosphoramidite | This compound Phosphoramidite in Acetonitrile | Building block for the growing oligonucleotide chain | 0.1 M |

| Activator | 4,5-Dicyanoimidazole (DCI) in Acetonitrile | Activates the phosphoramidite for coupling | 0.25 M |

| Capping Solution A | Acetic Anhydride in THF/Pyridine | Acetylates unreacted 5'-hydroxyl groups | 10% (v/v) |

| Capping Solution B | N-Methylimidazole in THF | Catalyzes the acetylation reaction | 16% (v/v) |

| Oxidizing Solution | Iodine in THF/Pyridine/Water | Oxidizes the phosphite triester to a phosphate triester | 0.02 - 0.1 M |

Post-Synthesis Processing

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed.

Experimental Protocol: Cleavage and Deprotection

-

Cleavage from Support: The solid support is treated with a concentrated solution of aqueous ammonia or a mixture of ammonia and methylamine at room temperature or elevated temperatures (e.g., 55°C) for several hours. This cleaves the ester linkage holding the oligonucleotide to the support.

-

Base and Phosphate Deprotection: The same basic treatment also removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone.

-

Purification: The crude oligonucleotide is then purified, typically by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

Quantitative Performance Data of 2'-O-MOE Modified Oligonucleotides

The superior properties of 2'-O-MOE modified oligonucleotides have been quantified in numerous studies. The following tables summarize some of this data, comparing 2'-O-MOE with other common modifications.

Thermal Stability (Binding Affinity)

The increase in melting temperature (ΔTm) per modification is a measure of the enhanced binding affinity.

| Modification | ΔTm per Modification (°C) |

| Unmodified DNA | Baseline |

| 2'-O-Methyl (2'-O-Me) | +1.0 to +1.5 |

| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6 |

| Locked Nucleic Acid (LNA) | +2 to +8 |

Nuclease Resistance

The half-life (t½) in serum or cell extracts is a measure of the resistance to nuclease degradation.

| Modification | Half-life in 10% Fetal Bovine Serum |

| Unmodified Oligonucleotide | < 24 hours |

| Phosphorothioate (PS) | > 72 hours |

| 2'-O-MOE (with PS backbone) | > 72 hours |

| Locked Nucleic Acid (LNA) (with PS backbone) | Significantly extended |

In Vivo Efficacy

The median effective dose (ED50) required to achieve a certain level of target mRNA reduction is a measure of in vivo potency.

| ASO Modification (Gapmer) | Target | Animal Model | ED50 (mg/kg) |

| 2'-O-MOE | PTEN | Mouse | ~9.5 |

| LNA | PTEN | Mouse | ~2.1 |

| S-cEt | PTEN | Mouse | ~2.4 |

| GalNAc3-conjugated 2'-O-MOE | Hepatocyte targets | Human | 4 - 10 (per week) |

Note: Lower ED50 values indicate higher potency.

Mechanism of Action: RNase H-Mediated Degradation

Gapmer ASOs containing 2'-O-MOE wings and a DNA gap primarily function through the recruitment of RNase H,

2'-O-Methoxyethyl-Uridine vs. First-Generation ASO Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) and first-generation ASOs, which predominantly feature phosphorothioate (PS) backbone modifications. This document delves into the core chemical structures, mechanisms of action, and performance characteristics of these critical tools in modern drug development, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to Antisense Oligonucleotide Modifications

Antisense oligonucleotides are short, synthetic, single-stranded nucleic acids designed to bind to specific messenger RNA (mRNA) targets through Watson-Crick base pairing. This interaction can modulate gene expression by either promoting the degradation of the target mRNA or by sterically hindering the translational machinery. However, unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases and exhibit poor binding affinity to their RNA targets. To overcome these limitations, chemical modifications to the sugar, backbone, and nucleobases have been developed.

First-generation ASOs primarily utilize the phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This change confers significant nuclease resistance.[1] Second-generation modifications, such as the 2'-O-methoxyethyl (2'-O-MOE) group, build upon this foundation by further enhancing properties like binding affinity and nuclease resistance, while also mitigating some of the off-target effects associated with first-generation ASOs.[1]

Chemical Structures

The fundamental differences between 2'-O-MOE-Uridine and first-generation ASO modifications lie in their chemical structures, which in turn dictate their physicochemical properties and biological activity.

2'-O-Methoxyethyl-Uridine (2'-O-MOE-U): This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.

Phosphorothioate (PS) Modification: In this first-generation modification, a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom. This creates a chiral center at the phosphorus atom.

Mechanism of Action

Both first-generation and 2'-O-MOE ASOs can be designed to modulate gene expression through two primary mechanisms: RNase H-mediated degradation and steric hindrance.

RNase H-Mediated Degradation

A common strategy for ASO-mediated gene silencing involves the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex. To achieve this, ASOs are often designed as "gapmers," which consist of a central block of deoxynucleotides (the "gap") flanked by modified nucleotides (the "wings"). The DNA gap is necessary for RNase H recognition and cleavage of the target mRNA.

The active site of RNase H contains a conserved DEDD motif of acidic amino acid residues that coordinate divalent metal ions, typically Mg²⁺, which are essential for catalysis.[2]

Steric Hindrance

ASOs that are fully modified with 2'-O-MOE or other 2'-modifications do not typically support RNase H activity. Instead, they act as steric blockers. By binding to a target mRNA, they can physically obstruct the binding of ribosomes, thus inhibiting translation, or interfere with the binding of splicing factors to pre-mRNA, thereby modulating splicing patterns.

Comparative Performance Data

The choice between first-generation and 2'-O-MOE ASOs often depends on the desired therapeutic outcome and the specific target. The following tables summarize key performance metrics for these modifications.

Table 1: In Vitro and In Vivo Potency

| Modification | Target | System | Potency Metric | Value | Reference |

| Phosphorothioate (PS) | CXCl12 mRNA | 3T3-L1 cells | IC50 | ~0.1 µM | |

| 2'-O-MOE | PTEN mRNA | Mouse Liver | ED50 | 9.5 mg/kg | |

| 2'-O-MOE (GalNAc conjugate) | Various | Human Volunteers | ED50 | 4 - 10 mg/week |

Note: Direct comparison of potency can be challenging due to variations in ASO sequence, target, and experimental conditions.

Table 2: Nuclease Resistance and Binding Affinity

| Modification | Property | Metric | Value | Reference |

| Phosphorothioate (PS) | Nuclease Resistance | Half-life in 10% FBS | >72 hours | |

| 2'-O-MOE | Nuclease Resistance | - | Superior to unmodified and 2'-O-Me | |

| Phosphorothioate (PS) | Binding Affinity (Tm) | ΔTm vs. DNA/RNA | -9°C | |

| 2'-O-MOE | Binding Affinity (Tm) | ΔTm per modification | +1.3 to +2.0°C |

Table 3: Pharmacokinetic Properties

| Modification | Species | Administration | Plasma Half-life (distribution) | Tissue Half-life | Reference |

| Phosphorothioate (PS) / 2'-O-MOE | Mouse, Rat, Dog, Monkey, Human | IV | 15 - 45 min | Multiple days |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of ASOs.

Solid-Phase Synthesis of ASOs

Objective: To synthesize phosphorothioate and 2'-O-MOE modified oligonucleotides.

Principle: Solid-phase synthesis involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support. The cycle consists of detritylation, coupling, capping, and oxidation (for phosphodiester bonds) or sulfurization (for phosphorothioate bonds).

Protocol:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Addition of the next phosphoramidite monomer, activated by a catalyst (e.g., tetrazole), to the free 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.

-

Sulfurization (for PS): Conversion of the phosphite triester linkage to a phosphorothioate triester using a sulfurizing agent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione, DDTT). This step replaces the oxidation step used for standard phosphodiester synthesis.

-

Oxidation (for phosphodiester in gapmers): Oxidation of the phosphite triester to a stable phosphate triester using an oxidizing agent (e.g., iodine and water).

-

Cleavage and Deprotection: Cleavage of the synthesized oligonucleotide from the solid support and removal of nucleobase and phosphate protecting groups using a strong base (e.g., concentrated ammonium hydroxide).

-

Purification: Purification of the full-length ASO from shorter sequences and other impurities, typically by chromatography (e.g., HPLC).

ASO Transfection in Cell Culture (HeLa Cells)

Objective: To deliver ASOs into cultured cells to assess their in vitro activity.

Principle: Cationic lipid-based transfection reagents, such as Lipofectamine, form complexes with negatively charged ASOs. These complexes are taken up by cells through endocytosis.

Protocol (for a 24-well plate):

-

Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 4 x 10⁴ cells per well).

-

Complex Formation: a. For each well, dilute the desired amount of ASO (e.g., to achieve a final concentration of 50 nM) in 100 µL of serum-free medium (e.g., Opti-MEM™). b. In a separate tube, dilute the transfection reagent (e.g., 0.5-1.25 µL of Lipofectamine™ LTX) in the ASO-containing medium. c. Mix gently and incubate at room temperature for 20-25 minutes to allow for complex formation.

-

Transfection: a. Remove the growth medium from the cells. b. Add the ASO-lipid complexes to the cells. c. Add 0.5 mL of complete growth medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time (typically 18-48 hours) before analysis.

Analysis of ASO Activity by RT-qPCR

Objective: To quantify the reduction in target mRNA levels following ASO treatment.

Principle: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to measure the amount of a specific RNA transcript.

Protocol:

-

RNA Isolation: Isolate total RNA from ASO-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): a. Prepare a reaction mixture containing the cDNA template, primers specific for the target mRNA and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan). b. Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Data Analysis: a. Determine the cycle threshold (Ct) value for the target and reference genes in each sample. b. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt). c. Calculate the relative expression of the target mRNA in ASO-treated samples compared to control samples using the ΔΔCt method.

In Situ Hybridization for ASO Distribution in Tissues

Objective: To visualize the cellular and subcellular distribution of ASOs in tissue sections.

Principle: A labeled nucleic acid probe complementary to the ASO sequence is hybridized to tissue sections. The probe can then be detected using enzymatic or fluorescent methods.

Protocol (using a digoxigenin-labeled probe):

-

Tissue Preparation: Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut thin sections (4-6 µm). For frozen sections, fix post-sectioning.

-

Deparaffinization and Rehydration: Deparaffinize paraffin sections with xylene and rehydrate through a series of graded ethanol washes.

-

Permeabilization: Treat sections with proteinase K to improve probe penetration.

-

Prehybridization: Incubate sections in a hybridization buffer to block non-specific binding sites.

-

Hybridization: a. Denature a digoxigenin (DIG)-labeled oligonucleotide probe complementary to the ASO sequence by heating. b. Apply the probe to the tissue sections and incubate overnight in a humidified chamber at an optimized temperature (e.g., 55-65°C).

-

Post-Hybridization Washes: Wash the sections under stringent conditions (e.g., using SSC buffers of varying concentrations and temperatures) to remove unbound and non-specifically bound probe.

-

Immunodetection: a. Block non-specific antibody binding sites. b. Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) or a fluorophore.

-

Detection: a. For enzymatic detection, add a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) to produce a colored precipitate at the site of hybridization. b. For fluorescent detection, visualize the signal using a fluorescence microscope.

-

Counterstaining and Mounting: Counterstain the tissue with a nuclear stain (e.g., DAPI or Nuclear Fast Red) and mount with a coverslip.

ASO Drug Development Workflow

The development of an ASO therapeutic is a multi-step process that begins with target identification and validation and progresses through preclinical and clinical development.

Conclusion

First-generation phosphorothioate ASOs laid the groundwork for antisense technology by providing essential nuclease resistance. The development of second-generation modifications, exemplified by 2'-O-MOE, has significantly advanced the field by enhancing binding affinity, and in some cases, improving the safety profile. The choice between these modifications depends on the specific therapeutic application, balancing the need for RNase H-mediated knockdown with the potential for steric blocking mechanisms. A thorough understanding of the chemical properties, biological activities, and experimental evaluation of these ASO technologies is crucial for the successful development of novel oligonucleotide-based therapeutics.

References

In-depth Technical Guide: Exploring the In Vivo Stability of 2'-O-Methoxyethyl (2'-MOE) Antisense Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo stability of 2'-O-Methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs), covering their pharmacokinetic properties, metabolism, and the experimental methods used for their characterization.

Introduction to 2'-MOE ASOs

2'-O-Methoxyethyl (2'-MOE) is a second-generation chemical modification applied to antisense oligonucleotides (ASOs) that significantly enhances their in vivo stability and therapeutic potential. This modification involves the attachment of a methoxyethyl group to the 2' position of the ribose sugar moiety of the nucleotide. When used in conjunction with a phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by sulfur, the 2'-MOE modification imparts increased resistance to nuclease-mediated degradation, improves binding affinity to the target RNA, and results in a more favorable pharmacokinetic profile.

In Vivo Stability and Pharmacokinetics

The stability of 2'-MOE ASOs within a living organism is a critical determinant of their therapeutic efficacy. The synergistic effect of the 2'-MOE modification and the PS backbone provides substantial protection against rapid breakdown by endonucleases and exonucleases present in plasma and various tissues. This enhanced metabolic stability translates to a prolonged tissue half-life, which in turn allows for less frequent dosing regimens for patients.

Metabolism

The metabolism of 2'-MOE ASOs primarily occurs within tissues and is mediated by nucleases. For "gapmer" ASOs, which feature a central region of DNA flanked by 2'-MOE modified wings, the metabolic process is typically initiated by endonuclease cleavage within this DNA "gap". Following this initial cleavage, the resulting shorter oligonucleotide fragments are further degraded by exonucleases. These metabolic products are generally pharmacologically inactive and are subsequently cleared from the body.

Plasma Protein Binding

2'-MOE ASOs that incorporate a phosphorothioate backbone exhibit a high degree of binding to plasma proteins, with the bound fraction typically exceeding 95%.[1] This extensive protein binding plays a crucial role in reducing their rate of renal clearance, thereby contributing significantly to their extended plasma half-life. While albumin is a primary binding partner, interactions with other plasma proteins, such as alpha-2-macroglobulin, have also been observed.[1]

Tissue Distribution and Half-Life

Following systemic administration, 2'-MOE ASOs are distributed broadly throughout the body, with the highest concentrations generally accumulating in the liver and kidneys.[2] A key characteristic of these molecules is their long half-life in tissues, which is often in the range of 2 to 4 weeks in non-human primates and humans.[3]

Quantitative Data on 2'-MOE ASO In Vivo Stability

The tables below summarize key quantitative data from various studies that highlight the in vivo stability characteristics of 2'-MOE ASOs.

Table 1: Pharmacokinetic Parameters of 2'-MOE ASOs

| Compound/Target | Species | Plasma Half-life (t½) | Tissue Half-life (t½) | Primary Distribution Tissues |

| 2'-MOE "hybrid" oligonucleotide | Rat | 52.02 hours (elimination) | Not Reported | Wide distribution |

| 2'-MOE ASO (ISIS 22703) | Rat | Not Reported | 2-4 weeks (spinal cord) | Spinal cord, Dorsal Root Ganglia |

| Malat1 2'-MOE ASO | Mouse | Not Reported | 110-190 hours | Liver, Kidney, Heart, Lung |

| General PS 2'MOE ASOs | NHP, Human | Not Reported | 2-4 weeks | Liver, Kidney, Fat cells, Spleen, Bone marrow |

Table 2: Plasma Protein Binding of 2'-MOE ASOs

| ASO Description | Species | Unbound Fraction (fu) | Key Binding Proteins |

| 20mer-MOE/PS | Mouse | 6.0% | Plasma proteins |

| 20mer-MOE/PS | Human | 4.4% | Plasma proteins |

| 25mer-MOE/PS | Mouse | 1.3% | Plasma proteins |

| 25mer-MOE/PS | Human | 1.0% | Plasma proteins |

| General PS ASOs | Human | <5% | Albumin, Alpha-2-macroglobulin |

Experimental Protocols

This section outlines detailed methodologies for the characterization of the in vivo stability of 2'-MOE ASOs.

Tissue Homogenization and ASO Extraction (Non-Commercial Protocol)

-

Tissue Collection and Storage: Immediately following excision, snap-freeze tissues of interest in liquid nitrogen. For long-term storage, maintain tissues at -80°C.

-

Homogenization:

-

Weigh 50-100 mg of frozen tissue and place it into a 2 mL lysis tube containing ceramic beads.

-

Add 1 mL of a suitable homogenization buffer, such as a guanidinium-based lysis buffer, for every 100 mg of tissue.

-

Utilize a tissue lyser to homogenize the sample until a uniform lysate is achieved with no visible tissue fragments.

-

-

Proteinase K Digestion:

-

Introduce Proteinase K to the tissue homogenate to a final concentration of 1 mg/mL.

-

Incubate the mixture at 55°C for a duration of 2 to 4 hours with gentle agitation to ensure complete protein digestion.

-

-

Phenol-Chloroform Extraction:

-

Add a volume of phenol:chloroform:isoamyl alcohol (25:24:1) equal to that of the digested homogenate.

-

Vortex the mixture vigorously for 30 seconds, followed by centrifugation at 12,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully aspirate the upper aqueous phase, which contains the ASO, and transfer it to a new microcentrifuge tube.

-

-

ASO Precipitation:

-

To the collected aqueous phase, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

-

Incubate the mixture at -20°C for a minimum of 1 hour to facilitate ASO precipitation.

-

Pellet the ASO by centrifuging at 12,000 x g for 30 minutes at 4°C.

-

Carefully decant the supernatant and wash the pellet with 70% ethanol.

-

Allow the pellet to air-dry before resuspending it in a suitable buffer, such as nuclease-free water or TE buffer.

-

Quantification by Hybridization-Ligation ELISA

-

Plate Coating: Immobilize a biotinylated capture probe, an oligonucleotide complementary to a specific region of the 2'-MOE ASO, onto a 96-well streptavidin-coated plate and incubate overnight.

-

Blocking: To prevent non-specific binding, block the plate using a suitable blocking buffer.

-

Sample Incubation: Add the extracted ASO samples and a series of standards to the wells. Incubate to allow for the hybridization of the ASO to the capture probe.

-

Ligation: Introduce a ligation probe, which is a digoxigenin-labeled oligonucleotide complementary to the remaining portion of the ASO, along with a DNA ligase. Incubate to facilitate the ligation of the capture and ligation probes that are adjacently hybridized to the target ASO.

-

Detection: Add an anti-digoxigenin antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), and incubate.

-

Substrate Addition: Add a chromogenic or chemiluminescent substrate for the enzyme to produce a measurable signal.

-

Measurement: Quantify the signal using a plate reader. The concentration of the ASO in the samples is determined by interpolating from the standard curve.

Quantification by LC-MS/MS

-

Sample Preparation: Extract the ASO from plasma or tissue homogenates as detailed in Section 4.1.

-

Chromatographic Separation:

-

Employ a high-performance liquid chromatography (HPLC) system equipped with a suitable column, such as a C18 column.

-

Utilize an ion-pairing reversed-phase (IP-RP) chromatographic method. The mobile phase should contain an ion-pairing agent like hexafluoroisopropanol (HFIP) and an amine such as N,N-Diisopropylethylamine (DIPEA).

-

Apply a gradient elution to effectively separate the ASO from other matrix components.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer (MS/MS) operating in the negative ion mode.

-

Optimize the instrument parameters, including spray voltage and source temperature, for the specific ASO being analyzed.

-

Employ selected reaction monitoring (SRM) to detect and quantify the parent ASO and its metabolites by monitoring specific precursor-to-product ion transitions.

-

-

Quantification: Construct a standard curve using known concentrations of the ASO. The concentration of the ASO in the unknown samples is then determined from this curve.

Analysis by Capillary Gel Electrophoresis (CGE)

-

Capillary and Gel Preparation:

-

Use a neutral-coated fused-silica capillary to minimize analyte-wall interactions.

-

Fill the capillary with a sieving matrix, such as linear polyacrylamide, which allows for the separation of oligonucleotides based on their size.

-

-

Sample Injection: Introduce the extracted ASO sample into the capillary via electrokinetic injection.

-

Electrophoresis: Apply a high voltage across the length of the capillary to drive the separation of the ASO and its metabolites.

-

Detection: Detect the separated oligonucleotides as they pass the detector window using UV absorbance at a wavelength of 260 nm.

-

Analysis: The resulting electropherogram provides information on the purity and size distribution of the ASO in the sample.

Visualizations

Signaling Pathway and Experimental Workflows